[(4-Aminophenyl)cyclobutyl]methane-1-ol
Description
[(4-Aminophenyl)cyclobutyl]methane-1-ol is a small organic molecule featuring a cyclobutane ring substituted with a hydroxymethyl (-CH2OH) group and a para-aminophenyl (4-NH2-C6H4) moiety. The cyclobutyl group introduces steric constraints and moderate ring strain, while the para-aminophenyl group contributes polarity and hydrogen-bonding capacity. This compound is of interest in medicinal chemistry and materials science due to its hybrid aromatic-aliphatic structure, which may influence solubility, stability, and intermolecular interactions.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
[1-(4-aminophenyl)cyclobutyl]methanol |
InChI |
InChI=1S/C11H15NO/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11/h2-5,13H,1,6-8,12H2 |
InChI Key |
JMEHNCLEQIQYRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CO)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs with Varying Aryl Groups
Example Compound: 1-(4-Methylphenyl)-1-propanol (CAS: 25574-04-3)
- Key Differences: The target compound’s 4-aminophenyl group replaces the 4-methylphenyl group in 1-(4-Methylphenyl)-1-propanol.
Comparative Data :
Cycloalkyl Substituent Variations
Example Compounds : Cyclopropyl and cyclobutyl derivatives in Formula I patents
- Key Differences :
- Cyclobutyl vs. Cyclopropyl : Cyclobutane has higher ring strain (110 kJ/mol) than cyclopropane (115 kJ/mol), but larger bond angles (90° vs. 60°) reduce torsional strain. This impacts conformational flexibility and steric bulk.
- Biological Activity : Patent data suggests cyclobutyl groups may enhance target binding affinity compared to cyclopropyl in certain therapeutic contexts, though specific data for the target compound are unavailable.
Comparative Data :
Alcohol Position Isomers and Functional Group Impact
Example Context: Polyamide polymers with aminophenyl groups
- Key Insight: In aromatic polyamides derived from 3,4-bis(4-aminophenyl)thiophene isomers , the para-aminophenyl group enhances thermal stability (decomposition >400°C) and mechanical strength via hydrogen bonding.
Research Findings and Implications
Aromatic Substitution Effects: The 4-aminophenyl group in the target compound likely increases polarity and thermal stability compared to alkyl-substituted analogs (e.g., 1-(4-Methylphenyl)-1-propanol) .
Cycloalkyl Ring Impact : Cyclobutyl’s steric profile may optimize receptor binding in drug design compared to smaller rings, as suggested by patent frameworks .
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